molecular formula C30H28NOP B13650272 (S)-2-(2-(2-(Diphenylphosphino)phenyl)propan-2-yl)-4-phenyl-4,5-dihydrooxazole

(S)-2-(2-(2-(Diphenylphosphino)phenyl)propan-2-yl)-4-phenyl-4,5-dihydrooxazole

Cat. No.: B13650272
M. Wt: 449.5 g/mol
InChI Key: LOSPEKKWTUCNFB-HHHXNRCGSA-N
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Description

(S)-2-(2-(2-(Diphenylphosphino)phenyl)propan-2-yl)-4-phenyl-4,5-dihydrooxazole is a chiral ligand used in asymmetric synthesis. This compound is known for its ability to facilitate enantioselective reactions, making it valuable in the production of enantiomerically pure compounds. The presence of both phosphine and oxazoline moieties in its structure allows it to coordinate with transition metals, forming complexes that are highly effective in catalysis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(2-(2-(Diphenylphosphino)phenyl)propan-2-yl)-4-phenyl-4,5-dihydrooxazole typically involves the following steps:

    Formation of the oxazoline ring: This is achieved by reacting an amino alcohol with a carboxylic acid or its derivative under dehydrating conditions.

    Introduction of the diphenylphosphino group: This step involves the reaction of the oxazoline intermediate with a diphenylphosphine reagent, often in the presence of a base to facilitate the nucleophilic substitution.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(S)-2-(2-(2-(Diphenylphosphino)phenyl)propan-2-yl)-4-phenyl-4,5-dihydrooxazole undergoes various types of reactions, including:

    Oxidation: The phosphine group can be oxidized to form phosphine oxides.

    Reduction: The oxazoline ring can be reduced to form amino alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the phosphine moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Bases like sodium hydride or potassium tert-butoxide are often employed to facilitate nucleophilic substitution.

Major Products

    Oxidation: Phosphine oxides.

    Reduction: Amino alcohols.

    Substitution: Various substituted phosphine derivatives.

Scientific Research Applications

(S)-2-(2-(2-(Diphenylphosphino)phenyl)propan-2-yl)-4-phenyl-4,5-dihydrooxazole has numerous applications in scientific research, including:

    Chemistry: Used as a chiral ligand in asymmetric catalysis, particularly in hydrogenation and hydroformylation reactions.

    Biology: Employed in the synthesis of biologically active compounds, including pharmaceuticals.

    Medicine: Facilitates the production of enantiomerically pure drugs, which can have improved efficacy and reduced side effects.

    Industry: Used in the manufacture of fine chemicals and agrochemicals.

Mechanism of Action

The compound exerts its effects primarily through its ability to coordinate with transition metals, forming chiral metal complexes. These complexes can then catalyze enantioselective reactions by providing a chiral environment that favors the formation of one enantiomer over the other. The phosphine and oxazoline moieties play crucial roles in stabilizing the metal center and enhancing the reactivity of the complex.

Comparison with Similar Compounds

Similar Compounds

    ®-2-(2-(2-(Diphenylphosphino)phenyl)propan-2-yl)-4-phenyl-4,5-dihydrooxazole: The enantiomer of the compound , used in similar applications but may exhibit different enantioselectivity.

    2-(Diphenylphosphino)benzoic acid: Another phosphine-containing ligand, but lacks the oxazoline ring, which can affect its coordination properties and catalytic activity.

    4,4’-Bis(diphenylphosphino)-2,2’-bipyridine: A bidentate ligand with different steric and electronic properties, leading to variations in catalytic performance.

Uniqueness

(S)-2-(2-(2-(Diphenylphosphino)phenyl)propan-2-yl)-4-phenyl-4,5-dihydrooxazole is unique due to its combination of phosphine and oxazoline functionalities, which provide a versatile coordination environment for transition metals. This dual functionality enhances its ability to catalyze a wide range of enantioselective reactions with high efficiency and selectivity.

Properties

Molecular Formula

C30H28NOP

Molecular Weight

449.5 g/mol

IUPAC Name

diphenyl-[2-[2-[(4S)-4-phenyl-4,5-dihydro-1,3-oxazol-2-yl]propan-2-yl]phenyl]phosphane

InChI

InChI=1S/C30H28NOP/c1-30(2,29-31-27(22-32-29)23-14-6-3-7-15-23)26-20-12-13-21-28(26)33(24-16-8-4-9-17-24)25-18-10-5-11-19-25/h3-21,27H,22H2,1-2H3/t27-/m1/s1

InChI Key

LOSPEKKWTUCNFB-HHHXNRCGSA-N

Isomeric SMILES

CC(C)(C1=CC=CC=C1P(C2=CC=CC=C2)C3=CC=CC=C3)C4=N[C@H](CO4)C5=CC=CC=C5

Canonical SMILES

CC(C)(C1=CC=CC=C1P(C2=CC=CC=C2)C3=CC=CC=C3)C4=NC(CO4)C5=CC=CC=C5

Origin of Product

United States

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